molecular formula C7H15NO2 B136184 Methyl 2-amino-2,3-dimethylbutanoate CAS No. 151858-52-5

Methyl 2-amino-2,3-dimethylbutanoate

Cat. No. B136184
M. Wt: 145.2 g/mol
InChI Key: OQQLWOQWKDIFEB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,3-dimethylbutanoate is a chemical compound that is of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the use of protected amino acids and the strategic use of nucleophilic addition reactions. For example, a synthesis method for 2,3-diaminobutanoic acids involves the nucleophilic addition of methylmagnesium bromide to protected nitrones derived from L-serine, highlighting the importance of protecting group strategies in stereocontrolled synthesis . Similarly, the synthesis of various heterocyclic systems using amino acids as starting materials demonstrates the versatility of these compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-amino-2,3-dimethylbutanoate can be determined using techniques such as single crystal X-ray analysis. For instance, the structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was elucidated using this method, revealing a slightly distorted square-planar arrangement of the central four-membered ring . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the molecular structure of methyl 2-amino-2,3-dimethylbutanoate.

Chemical Reactions Analysis

The reactivity of compounds structurally related to methyl 2-amino-2,3-dimethylbutanoate can be inferred from their behavior in various chemical reactions. For example, the transformation of oxazolone derivatives into methyl 2-benzoylamino-3-oxobutanoate involves hydrolysis and subsequent reactions with hydrazines, leading to the formation of pyrazolone derivatives . These reaction pathways can shed light on the potential reactivity of methyl 2-amino-2,3-dimethylbutanoate in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be influenced by their molecular structure and the nature of their functional groups. For instance, the crystal structure of 2-amino-2,3-dimethylbutanamide, a compound with a similar backbone to methyl 2-amino-2,3-dimethylbutanoate, is stabilized by intermolecular N—H⋯O hydrogen bonds, which contribute to its three-dimensional network . Additionally, the analysis of vibrational wavenumbers using computational methods can provide insights into the bond strengths and molecular stability, as demonstrated in the study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid .

Scientific Research Applications

  • Analytical Method Development : Yeter (2020) developed a sensitive analytical method for detecting and quantifying a synthetic cannabinoid and its metabolites, including Methyl 2-amino-2,3-dimethylbutanoate, in human blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highlights the compound's application in forensic science and toxicology (Yeter, 2020).

  • Polymer Chemistry : Keah and Rae (1993) described the synthesis of Methyl 2-methyl(3-D) propenoates and their incorporation into polymethacrylates, demonstrating the compound's relevance in polymer chemistry and material science (Keah & Rae, 1993).

  • Synthetic Cannabinoids Study : A study by Haden et al. (2017) on MDMB-CHMICA, a synthetic cannabinoid receptor agonist that includes Methyl 2-amino-2,3-dimethylbutanoate in its structure, provides insights into the prevalence, effects, and risks associated with synthetic cannabinoids (Haden et al., 2017).

  • Biosynthesis of Neurotoxins : Nunn and Codd (2017) explored the biosynthesis of neurotoxic diaminomonocarboxylic acids in cyanobacteria, which could potentially involve derivatives of Methyl 2-amino-2,3-dimethylbutanoate (Nunn & Codd, 2017).

  • Astrochemistry and Origin of Life : Cronin and Pizzarello (1999) discussed the presence of Methyl 2-amino-2,3-dimethylbutanoate and similar compounds in meteorites, suggesting implications for the study of organic chemical evolution and the origin of life (Cronin & Pizzarello, 1999).

  • Cyanohydrin Synthesis : Powell et al. (1978) conducted a study on cyanohydrin synthesis involving Methyl 2,3-dimethylbutanoate, indicating its application in organic synthesis and chemical reactions (Powell et al., 1978).

Safety And Hazards

This compound is labeled with the GHS02 pictogram, indicating that it is flammable . The hazard statement H226 suggests that it is flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methyl 2-amino-2,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQLWOQWKDIFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2,3-dimethylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SBD Sim, HZS Lee, MC Ong, S Zhang… - Drug Testing and … - Wiley Online Library
The identification of the synthetic cannabinoids receptor agonists (SCRAs) has always posed a great challenge to drug testing laboratories with slight structural modifications aimed at …

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